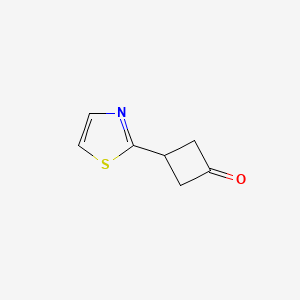

3-(Tiazol-2-il)ciclobutan-1-ona

Descripción general

Descripción

3-(Thiazol-2-yl)cyclobutan-1-one is a derivative of 3-(5-Methylthiazol-2-yl)cyclobutan-1-one (CAS# 1353498-57-3), which is useful for preparing cardiac sarcomere inhibitors . It has a molecular weight of 153.2 and a molecular formula of C7H7NOS .

Molecular Structure Analysis

The molecular structure of 3-(Thiazol-2-yl)cyclobutan-1-one includes a five-membered thiazole ring containing sulfur and nitrogen atoms. The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis

3-(Thiazol-2-yl)cyclobutan-1-one has a molecular weight of 153.2 and a molecular formula of C7H7NOS. It has a topological polar surface area of 58.2Ų and an XLogP3 of 0.5 . Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Los derivados de tiazol, incluyendo “3-(Tiazol-2-il)ciclobutan-1-ona”, se ha descubierto que exhiben propiedades antimicrobianas . Por ejemplo, se sintetizó y se cribaron una serie de 5-(2-sustituido-1,3-tiazol-5-il)-2-alcoxi-benzamidas y 5-(2-N-(sustituido arilo)-1,3-tiazol-5-il)-2-alcoxi-benzamidas para determinar su actividad antifúngica .

Actividad Antiretroviral

Los derivados de tiazol también son conocidos por sus propiedades antirretrovirales. Un ejemplo de esto es Ritonavir, un medicamento para el VIH/SIDA .

Actividad Antifúngica

Los compuestos de tiazol, como Abafungin, se utilizan como agentes antifúngicos .

Actividad Anticancerígena

Se ha descubierto que los derivados de tiazol exhiben propiedades anticancerígenas. Tiazofurina es un compuesto de este tipo que se utiliza en el tratamiento del cáncer .

Actividad Antialzhéimer

Los derivados de tiazol han demostrado potencial en el tratamiento de la enfermedad de Alzheimer .

Actividad Antihipertensiva

Se ha descubierto que los compuestos de tiazol exhiben propiedades antihipertensivas, las cuales pueden usarse en el tratamiento de la presión arterial alta .

Actividad Antioxidante

Se ha descubierto que los derivados de tiazol exhiben propiedades antioxidantes . Pueden ayudar a neutralizar los radicales libres dañinos en el cuerpo.

Actividad Hepatoprotectora

Se ha descubierto que los compuestos de tiazol exhiben propiedades hepatoprotectoras . Pueden ayudar a proteger el hígado del daño.

Direcciones Futuras

Thiazole derivatives, including 3-(Thiazol-2-yl)cyclobutan-1-one, continue to be a subject of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the development of new synthesis methods, exploration of their biological activities, and their potential applications in the treatment of various diseases .

Mecanismo De Acción

Mode of Action

- The thiazole ring in the compound is planar and aromatic. It exhibits delocalization of a lone pair of π-electrons from the sulfur atom, satisfying Hückel’s rule. This aromaticity allows the C-5 atom to undergo electrophilic substitution and the C-2 atom to undergo nucleophilic substitution . Given its structural features, 3-(Thiazol-2-yl)cyclobutan-1-one may interact with enzymes, receptors, or other biomolecules involved in cellular processes.

- Specific changes resulting from this interaction remain undisclosed. Further research is needed to elucidate the precise mode of action.

Pharmacokinetics (ADME Properties)

- No data on absorption is currently accessible. The volume of distribution remains unknown. Details about metabolism are unavailable. Excretion pathways are not specified. The compound’s ADME properties significantly influence its bioavailability, but specific values are not documented .

Análisis Bioquímico

Biochemical Properties

3-(Thiazol-2-yl)cyclobutan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . Additionally, 3-(Thiazol-2-yl)cyclobutan-1-one may interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and influencing cellular responses.

Cellular Effects

The effects of 3-(Thiazol-2-yl)cyclobutan-1-one on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Additionally, 3-(Thiazol-2-yl)cyclobutan-1-one may affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of 3-(Thiazol-2-yl)cyclobutan-1-one involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, modulating their activity. For instance, thiazole derivatives have been reported to inhibit the activity of COX and LOX enzymes by binding to their active sites . This inhibition leads to a decrease in the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, 3-(Thiazol-2-yl)cyclobutan-1-one may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Thiazol-2-yl)cyclobutan-1-one may change over time due to its stability and degradation. Studies have shown that thiazole derivatives can be stable under certain conditions but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to 3-(Thiazol-2-yl)cyclobutan-1-one in in vitro or in vivo studies may result in cumulative effects on cellular function, such as altered gene expression and metabolic changes.

Dosage Effects in Animal Models

The effects of 3-(Thiazol-2-yl)cyclobutan-1-one vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

3-(Thiazol-2-yl)cyclobutan-1-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. It may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can affect metabolic flux and alter metabolite levels, influencing cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of 3-(Thiazol-2-yl)cyclobutan-1-one within cells and tissues are mediated by specific transporters and binding proteins. It may be transported across cell membranes by solute carriers or ATP-binding cassette transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within different cellular compartments.

Subcellular Localization

The subcellular localization of 3-(Thiazol-2-yl)cyclobutan-1-one is crucial for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, thiazole derivatives have been shown to localize to mitochondria, where they can influence mitochondrial function and induce apoptosis in cancer cells. The localization of 3-(Thiazol-2-yl)cyclobutan-1-one within different subcellular compartments can affect its interactions with biomolecules and its overall biological activity.

Propiedades

IUPAC Name |

3-(1,3-thiazol-2-yl)cyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c9-6-3-5(4-6)7-8-1-2-10-7/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYZKWHPQLHSJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

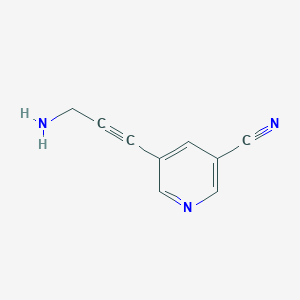

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}propane-1,2-diol](/img/structure/B1470522.png)